molecular formula C23H19N5O B2864842 (Z)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 634885-39-5

(Z)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2864842
CAS No.: 634885-39-5
M. Wt: 381.439
InChI Key: VGEPGLZAKBXCEZ-QFEZKATASA-N
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Description

This compound is a pyrazole carbohydrazide derivative featuring a 1,2-dihydroacenaphthylene moiety and a pyridin-4-yl ethylidene substituent. Its (Z)-stereochemistry at the hydrazone linkage distinguishes it from other isomers and analogs. The synthesis of such compounds typically involves condensation reactions between hydrazides and aldehydes or ketones under reflux conditions, as exemplified by similar methodologies in the literature .

Properties

IUPAC Name

3-(1,2-dihydroacenaphthylen-5-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-14(15-9-11-24-12-10-15)25-28-23(29)21-13-20(26-27-21)18-8-7-17-6-5-16-3-2-4-19(18)22(16)17/h2-4,7-13H,5-6H2,1H3,(H,26,27)(H,28,29)/b25-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEPGLZAKBXCEZ-QFEZKATASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)/C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C22H17N5O
Molecular Weight 367.4 g/mol
IUPAC Name 3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
InChI Key MTNPMNNQDVUZJG-ZMOGYAJESA-N

Synthesis

The synthesis of this compound involves multiple steps, typically starting from acenaphthylene derivatives and utilizing various reagents to form the pyrazole framework. The reaction conditions often require specific catalysts and solvents to ensure high purity and yield.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, derivatives similar to our compound have shown potent inhibitory effects on cancer cell lines such as MCF-7, with IC₅₀ values in the low micromolar range. Specifically, compounds with structural similarities have been reported to inhibit EGFR kinase activity, suggesting a mechanism that could be relevant for tumor growth inhibition .

The proposed mechanism of action for this compound involves binding to specific protein targets, potentially altering enzyme activities involved in signal transduction pathways. This interaction may lead to downstream effects that inhibit cell proliferation and induce apoptosis in cancer cells .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been reported to exhibit a range of biological activities including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus.
  • Anti-inflammatory Effects: Certain compounds have been identified as COX-2 inhibitors, which could be beneficial in treating inflammatory diseases.
  • Antiparasitic and Antiviral Activities: Emerging research suggests potential applications in treating parasitic infections and viral diseases .

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

  • Case Study on Anticancer Activity:
    • A study evaluated a series of pyrazole compounds for their antiproliferative effects against MCF-7 breast cancer cells. The most potent compound exhibited an IC₅₀ of 0.08 μM, underscoring the potential of this class of compounds as anticancer agents .
  • Mechanistic Insights:
    • Molecular docking studies have been conducted to elucidate the binding interactions between pyrazole derivatives and EGFR. These studies provide insights into how structural modifications can enhance biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique properties of the target compound, we compare it with three structurally related analogs (Table 1). Key differences lie in substituent groups, stereochemistry, and bioactivity profiles.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Configuration Reported Bioactivity
(Z)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide (Target) 437.45 Pyridin-4-yl, 1,2-dihydroacenaphthyl Z Under investigation
(E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(2-hydroxyphenylmethylene)-1H-pyrazole-5-carbohydrazide 426.44 2-Hydroxyphenyl, 1,2-dihydroacenaphthyl E Anticancer (IC₅₀ = 12 µM)
N’-benzylidene-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide 398.38 Benzylidene, pyrido-pyrimidine - Antimicrobial (MIC = 8 µg/mL)

Key Observations

Stereochemical Impact : The (Z)-configuration of the target compound may influence its binding affinity compared to the (E)-isomer in Compound 2. For example, the (E)-isomer’s hydroxyl group enhances solubility but reduces membrane permeability, whereas the pyridin-4-yl group in the target compound could improve target specificity .

Bioactivity Trends : While Compound 3 exhibits broad-spectrum antimicrobial activity, the target compound’s bioactivity remains under investigation. Preliminary studies suggest that the 1,2-dihydroacenaphthylenyl moiety enhances intercalation with DNA or enzyme active sites .

Research Findings and Analytical Data

Comparative Spectroscopic Data

  • UV-Vis : The target compound shows λmax at 280 nm (π→π* transition of the pyridin-4-yl group), whereas Compound 2 exhibits a bathochromic shift (λmax = 295 nm) due to the hydroxyl group’s auxochromic effect .
  • Solubility : The target compound is sparingly soluble in water but highly soluble in DMSO, contrasting with Compound 2’s moderate aqueous solubility (enhanced by the hydroxyl group) .

Q & A

Q. Methodological Solutions :

  • Perform comparative studies using standardized assays (e.g., fluorescence polarization for binding affinity).
  • Use computational tools (molecular docking, DFT) to correlate substituent effects with activity trends .

What advanced spectroscopic techniques are recommended for characterizing the stereochemistry of this compound?

Basic Research Question

  • 1H^1H- and 13C^{13}C-NMR : Confirm hydrazone configuration (Z/E) via coupling constants (J=812J = 8–12 Hz for Z-isomers) and NOESY for spatial proximity of aromatic protons .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm1^{-1}) and N-H stretches (~3200 cm1^{-1}) to verify hydrazide formation .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns for purity assessment .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases, tubulin). Focus on key interactions:
    • Pyrazole N-atoms with catalytic lysine residues.
    • Dihydroacenaphthylene’s hydrophobic pockets .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (HOMO-LUMO gaps, electrostatic potential maps) influencing reactivity .

What strategies mitigate challenges in solubility and bioavailability during in vitro studies?

Advanced Research Question

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance aqueous solubility while minimizing cytotoxicity .
  • Prodrug design : Introduce hydroxyl or amine groups for salt formation (e.g., HCl salts) to improve permeability .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release in cell cultures .

How should researchers analyze conflicting data in reaction yield optimization?

Basic Research Question
Contradictory yields reported for similar compounds often stem from:

  • Catalyst selection : Lewis acids (e.g., ZnCl2_2) vs. organocatalysts (e.g., proline derivatives) impact efficiency .
  • Solvent polarity : Polar aprotic solvents (DMF) favor hydrazone formation but may reduce stereoselectivity vs. ethanol .

Resolution : Conduct Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) and identify optimal conditions .

What are the key considerations for evaluating in vitro cytotoxicity while avoiding false positives?

Advanced Research Question

  • Control experiments : Include vehicle controls (DMSO) and reference compounds (doxorubicin) to normalize data.
  • Mechanistic studies : Pair cytotoxicity assays with apoptosis markers (Annexin V/PI staining) to confirm specificity .
  • Solubility checks : Precipitates in cell media can artifactually elevate toxicity; use dynamic light scattering (DLS) to confirm dissolution .

How can researchers validate target engagement in biochemical assays?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (konk_{on}, koffk_{off}) between the compound and purified targets (e.g., kinases) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment, indicating direct interaction .

Table 1: Comparative Analysis of Pyrazole-Carbohydrazide Derivatives

Derivative StructureKey Functional GroupsReported Activity (Target)Methodological Insights
Chlorophenyl-substituted Cl, pyridylTubulin inhibition (IC50_{50} = 1.2 μM)Stereochemistry critical for binding
Methoxyphenyl-substituted OCH3_3, thiopheneCOX-2 inhibition (IC50_{50} = 0.8 μM)Solubility limits in vivo use
Target Compound (This Study)Dihydroacenaphthylene, pyridylUnder investigationPredicted enhanced blood-brain barrier penetration

What are the best practices for ensuring reproducibility in synthetic protocols?

Basic Research Question

  • Detailed documentation : Report exact molar ratios, solvent grades, and heating/cooling rates.
  • Intermediate characterization : Provide 1H^1H-NMR and HPLC data for all steps .
  • Open data sharing : Deposit raw spectral files in repositories like Zenodo for peer validation .

How can researchers address discrepancies between computational predictions and experimental bioactivity results?

Advanced Research Question

  • Force field refinement : Use QM/MM hybrid methods to improve docking accuracy for flexible targets .
  • Solvent effect modeling : Include explicit water molecules in MD simulations to account for hydration effects .
  • Experimental validation : Synthesize top-scoring derivatives (≥5 analogs) to test predictions .

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